

# Recommended dosage of VM4-037 for human studies

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It appears there may be a confusion between two similarly named compounds: **VM4-037** and VVD-130037.

- [18F]VM4-037 is a radiolabeled small molecule used as a positron emission tomography (PET) imaging agent. Its purpose is to detect tumors that express Carbonic Anhydrase IX (CA-IX), not for therapeutic treatment.
- VVD-130037 (also known as VVD-037) is an investigational therapeutic agent, a first-in-class small molecule activator of Kelch-like ECH-associated protein 1 (KEAP1), being developed for the treatment of advanced solid tumors.

Given the request for "recommended dosage for human studies" for a therapeutic purpose, this document will focus on VVD-130037. A brief section on the imaging agent [18F]VM4-037 is also provided for clarity.

### **Application Notes and Protocols: VVD-130037**

Audience: Researchers, scientists, and drug development professionals.

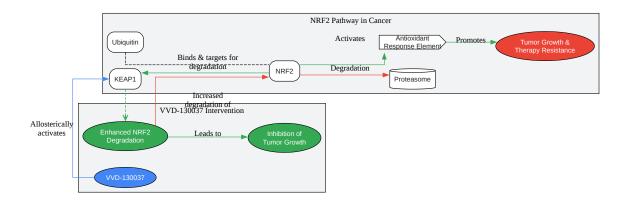
Compound: VVD-130037 (also known as VVD-037)

Mechanism of Action: VVD-130037 is a selective, first-in-class small molecule activator of KEAP1.[1] KEAP1 is an E3 ligase that targets the transcription factor NRF2 for degradation.[1] In some cancers, the NRF2 pathway is overactivated, promoting tumor growth and resistance



to therapy.[1] VVD-130037 allosterically enhances KEAP1's ability to degrade NRF2, thereby inhibiting tumor growth.[1]

## **Signaling Pathway of VVD-130037**



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Caption: Mechanism of action of VVD-130037.

## **Recommended Dosage for Human Studies (Phase 1)**

VVD-130037 is currently being evaluated in a Phase 1 clinical trial (NCT05954312) for participants with advanced solid tumors.[1] As this is a first-in-human (FIH), dose-escalation study, the definitive recommended Phase 2 dose (RP2D) has not yet been established. The primary objective of this phase is to determine the safety, tolerability, and maximum tolerated dose (MTD) or recommended dose for expansion (RDE).



# **Clinical Trial Protocol Overview (NCT05954312)**

The study is designed as a dose escalation and dose expansion study. Participants will receive ascending doses of VVD-130037 orally.

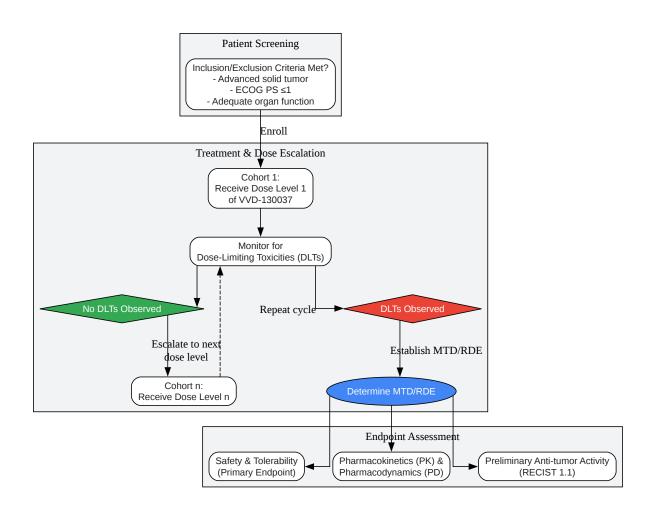
Table 1: Summary of VVD-130037 Phase 1 Clinical Trial Design

Parameter	Description
Trial Identifier	NCT05954312
Phase	Phase 1
Study Type	Interventional, Open-label, Non-Randomized
Primary Purpose	Treatment
Patient Population	Adults with advanced solid tumors
Intervention	VVD-130037 administered as oral tablets
Administration	Orally, once or twice daily in 21 or 28-day cycles
Dose Finding	Dose escalation to determine MTD/RDE
Combinations	Also studied in combination with docetaxel and paclitaxel

## **Experimental Protocol: First-in-Human Dose Escalation**

The following represents a typical experimental workflow for a Phase 1 dose-escalation study and is based on the available information for NCT05954312.





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Caption: Workflow for a Phase 1 dose-escalation trial of VVD-130037.



#### **Preclinical Data**

In preclinical models of NRF2-hyperactivated tumors, VVD-130037-induced NRF2 depletion has been shown to robustly inhibit tumor growth, both as a single agent and in combination with chemotherapeutic agents and radiotherapy. Translational pharmacokinetic/pharmacodynamic (PK/PD) modeling based on preclinical in vitro and in vivo data is being used to support the clinical development of VVD-130037.

# **Application Notes for [18F]VM4-037 (Imaging Agent)**

For the purpose of clarification, the following information is provided for the PET imaging agent [18F]VM4-037.

Mechanism of Action: [18F]VM4-037 binds to Carbonic Anhydrase IX (CA-IX) and Carbonic Anhydrase XII (CA-XII), which are overexpressed in certain cancers, such as clear cell renal cell carcinoma.

#### **Recommended Dosage for Human Imaging Studies**

The dosage for [18F]VM4-037 is for diagnostic imaging purposes and not for therapeutic effect.

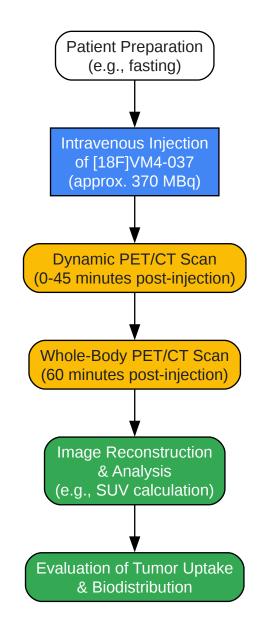
Table 2: Summary of [18F]VM4-037 Dosage for PET/CT Imaging



Parameter	Description
Radiotracer	[18F]VM4-037
Purpose	PET/CT imaging of CA-IX expression in tumors
Typical Injected Dose	370 MBq
Administration	Intravenous injection
Imaging Protocol	Dynamic imaging performed for the first 45 minutes post-injection, with whole-body imaging at 60 minutes post-injection.
Radiation Dosimetry	The estimated effective dose is $28 \pm 1  \mu \text{Sv/MBq}$ . For a 370 MBq dose, the effective dose is $10 \pm 0.5  \text{mSv}$ .
Clinical Trial Example	NCT01712685

# Experimental Protocol: PET/CT Imaging with [18F]VM4-037





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Caption: Workflow for PET/CT imaging with [18F]VM4-037.

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#### References







- 1. vividion.com [vividion.com]
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